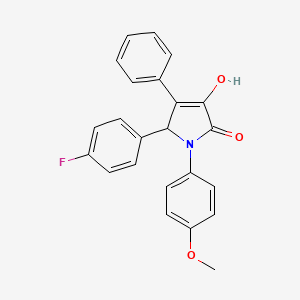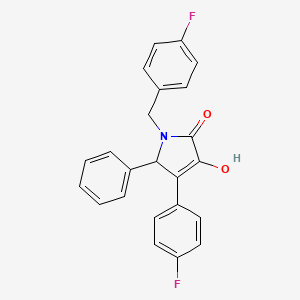
5-(4-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)-3-Hydroxy-1-(4-Methoxyphenyl)-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One is a complex organic compound with a unique structure that includes fluorophenyl, methoxyphenyl, and phenyl groups attached to a dihydropyrrolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-3-Hydroxy-1-(4-Methoxyphenyl)-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde, 4-methoxybenzaldehyde, and phenylhydrazine with a suitable diketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Fluorophenyl)-3-Hydroxy-1-(4-Methoxyphenyl)-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the dihydropyrrolone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine or methoxy groups.
Aplicaciones Científicas De Investigación
5-(4-Fluorophenyl)-3-Hydroxy-1-(4-Methoxyphenyl)-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorophenyl)-3-Hydroxy-1-(4-Methoxyphenyl)-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Fluorophenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione
- 2-(4-Fluorophenyl)-4,5-Dimethyl-1-(4-Methylphenyl)-1H-Imidazole
Uniqueness
5-(4-Fluorophenyl)-3-Hydroxy-1-(4-Methoxyphenyl)-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One is unique due to its specific combination of functional groups and structural features. The presence of both fluorophenyl and methoxyphenyl groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved material properties, depending on the context.
Propiedades
Fórmula molecular |
C23H18FNO3 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-4-hydroxy-1-(4-methoxyphenyl)-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H18FNO3/c1-28-19-13-11-18(12-14-19)25-21(16-7-9-17(24)10-8-16)20(22(26)23(25)27)15-5-3-2-4-6-15/h2-14,21,26H,1H3 |
Clave InChI |
CYSMWOJPXDOLOS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11272406.png)
![1-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B11272415.png)
![N-(4-Ethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide](/img/structure/B11272422.png)
![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-phenylethyl)acetamide](/img/structure/B11272429.png)
![N-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide](/img/structure/B11272430.png)

![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11272445.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B11272448.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11272459.png)
![4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B11272471.png)
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11272477.png)
![5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11272478.png)
![N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272499.png)

